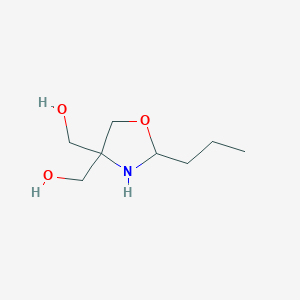
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. One common method is the Schiff base reaction, where the amino group of the 2-aminoalcohol reacts with the carbonyl group of the aldehyde or ketone to form an imine intermediate. This intermediate then undergoes cyclization to form the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as chiral magnesium phosphate or iron porphyrin Lewis acids can be used to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its specific application. For example, as a fluorescent probe, it binds to metal ions through coordination with the nitrogen and oxygen atoms in the oxazolidine ring. This binding alters the electronic properties of the molecule, leading to fluorescence . In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2-(Phenoxymethyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol: Another oxazolidine derivative with similar structural features.
Bisoxazolidines: Compounds containing two oxazolidine rings, used as performance modifiers in polyurethane systems.
Uniqueness
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ion detection and its potential therapeutic applications set it apart from other oxazolidine derivatives .
Properties
CAS No. |
113021-63-9 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-propyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C8H17NO3/c1-2-3-7-9-8(4-10,5-11)6-12-7/h7,9-11H,2-6H2,1H3 |
InChI Key |
ULTVERNWTNPYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















